An In-depth Technical Guide to the Chemical Properties of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester
An In-depth Technical Guide to the Chemical Properties of N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a derivative of the amino acid tyrosine, notable for the presence of two iodine atoms on its phenolic ring. This modification, along with the N-acetylation and ethyl esterification, imparts unique chemical and biological properties to the molecule. It is of significant interest to the scientific community, particularly in the fields of thyroid research and as a versatile synthetic intermediate for the development of novel pharmaceuticals and radiolabeled compounds.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester.
Chemical and Physical Properties
The fundamental chemical and physical properties of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C13H15I2NO4 | [3] |
| Molecular Weight | 503.07 g/mol | [3] |
| IUPAC Name | ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate | [3] |
| CAS Number | 21959-36-4 | [3] |
| Appearance | White to off-white powder/crystal | [4] |
| Melting Point | 150-152 °C | [5] |
| Boiling Point (Predicted) | 491.8 ± 45.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [6] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester.
| Spectroscopic Data | Description |
| ¹³C NMR | Spectral data available. |
| Mass Spectrometry | GC-MS data available, providing fragmentation patterns for structural analysis. |
Synthesis and Experimental Protocols
N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester can be synthesized from L-tyrosine through a multi-step process involving N-acetylation, iodination, and esterification.
General Synthetic Approach
A plausible synthetic route involves the following key transformations:
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N-acetylation of L-tyrosine: L-tyrosine is first protected at the amino group with an acetyl group, typically using acetic anhydride in a basic medium.
-
Iodination of N-acetyl-L-tyrosine: The aromatic ring of N-acetyl-L-tyrosine is then di-iodinated at the 3 and 5 positions of the phenyl ring.
-
Esterification of N-Acetyl-3,5-diiodo-L-tyrosine: The final step is the esterification of the carboxylic acid group to form the ethyl ester, which can be achieved by reacting the di-iodinated intermediate with ethanol in the presence of an acid catalyst.[7]
A general workflow for the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester.
Illustrative Experimental Protocol: Iodination of N-acetyl tyrosine ethyl ester
Materials:
-
N-acetyl-L-tyrosine ethyl ester
-
Potassium iodide (KI)
-
Titanium dioxide (TiO₂) (as a photocatalyst)
-
Phosphate buffer (pH 7.4) containing 10% methanol
-
Acetonitrile
-
10 mM Ammonium acetate in water
Procedure:
-
Prepare a sample solution containing 10 mM N-acetyl-L-tyrosine ethyl ester, 100 mM KI, and 10 mM TiO₂ in a phosphate buffer (pH 7.4, containing 10% methanol).
-
Irradiate the solution with UVA LED light (365 nm) under magnetic stirring.
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 30, 60, and 120 minutes).
-
Centrifuge the aliquots to remove the TiO₂ catalyst.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to identify the formation of N-acetyl-3-iodo-L-tyrosine ethyl ester and the di-iodinated product.
LC-MS Analysis Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM ammonium acetate in water
-
Gradient: 2% to 100% A over 6 minutes
-
Flow Rate: 0.2 ml/min
-
Ionization Mode: Negative
-
Injection Volume: 5 µl
Biological Significance and Potential Signaling Pathways
The structural similarity of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester to thyroid hormones, particularly thyroxine (T4) and triiodothyronine (T3), suggests its potential to interact with biological systems related to thyroid function.[1] The diiodotyrosine core is a fundamental component of these essential hormones.[1]
Thyromimetic Potential
Compounds with a similar structure to thyroid hormones are often investigated for their thyromimetic activity, meaning their ability to mimic the effects of thyroid hormones. Research on the related compound, 3'-acetyl-3,5-diiodo-L-thyronine, has shown that it exhibits thyromimetic activity, albeit with a low affinity for the T3 receptor in isolated rat hepatic nuclei.[8] This suggests that N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester may also possess thyromimetic properties, potentially by interacting with thyroid hormone receptors.
Putative Signaling Pathway: Thyroid Hormone Receptor Activation
Thyroid hormones exert their effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The binding of a thyroid hormone or a thyromimetic compound to a TR leads to a conformational change in the receptor. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Given the structural analogy, it is plausible that N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester could act as a ligand for thyroid hormone receptors. The following diagram illustrates this putative signaling pathway.
A putative signaling pathway for N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester.
Applications in Research and Development
N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester serves as a valuable tool in several areas of scientific research and drug development.
-
Thyroid Research: Its structural similarity to thyroid hormones makes it a useful compound for studying thyroid hormone synthesis, metabolism, and receptor interactions.[2]
-
Radiopharmaceutical Development: The presence of iodine atoms allows for the straightforward incorporation of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes it a key precursor for the synthesis of radiolabeled compounds used in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1]
-
Drug Discovery: It can serve as a lead compound or a building block for the synthesis of novel pharmaceuticals, particularly those targeting thyroid-related disorders.[2]
-
Biochemical Assays: This compound can be employed in various biochemical assays to investigate enzyme activity and interactions within metabolic pathways involving iodine and tyrosine derivatives.[2]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is classified as follows:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a compound with significant potential in both fundamental research and applied pharmaceutical development. Its well-defined chemical properties, coupled with its structural relationship to thyroid hormones, make it a valuable tool for investigating endocrine function and for the synthesis of novel diagnostic and therapeutic agents. Further research into its precise biological mechanisms of action is warranted and will likely unveil new applications for this versatile molecule.
References
- 1. N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester | 21959-36-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester | C13H15I2NO4 | CID 11038436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. 3'-Acetyl-3,5-diiodo-L-thyronine: a novel highly active thyromimetic with low receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
